molecular formula C14H15N2NaO2S B13790392 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione

5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione

Cat. No.: B13790392
M. Wt: 298.34 g/mol
InChI Key: DJBVEKKLEZDQCH-UHFFFAOYSA-M
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Description

5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione typically involves the reaction of ethyl and phenethyl groups with a pyrimidinedione core. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5-phenethyl-2-thio-4,6(1H,5H)-pyrimidinedione: Lacks the sodium group, which may affect its reactivity and solubility.

    5-Methyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione: Has a methyl group instead of an ethyl group, potentially altering its chemical properties.

Uniqueness

The presence of the sodium group in 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione may confer unique solubility and reactivity characteristics, distinguishing it from other similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H15N2NaO2S

Molecular Weight

298.34 g/mol

IUPAC Name

sodium;5-ethyl-4,6-dioxo-5-(2-phenylethyl)-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C14H16N2O2S.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h3-7H,2,8-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1

InChI Key

DJBVEKKLEZDQCH-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)NC(=NC1=O)[S-])CCC2=CC=CC=C2.[Na+]

Origin of Product

United States

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